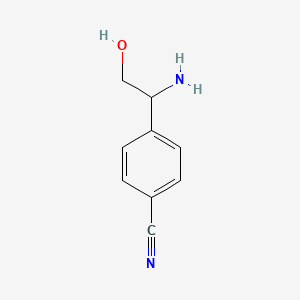

4-(1-Amino-2-hydroxyethyl)benzonitrile

Description

Properties

IUPAC Name |

4-(1-amino-2-hydroxyethyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-5-7-1-3-8(4-2-7)9(11)6-12/h1-4,9,12H,6,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSZAQXPEBIDFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2-hydroxyethyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-cyanobenzaldehyde with hydroxylamine hydrochloride to form 4-cyanobenzaldoxime, which is then reduced to this compound. The reaction conditions typically involve the use of a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled temperature and pH conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of catalytic hydrogenation processes. This method allows for the efficient conversion of precursor compounds to the desired product with high yield and purity. The use of catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) is common in these processes .

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2-hydroxyethyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under the influence of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation with Pd/C or PtO2

Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation

Major Products Formed

Oxidation: Nitro derivatives

Reduction: Primary amines

Substitution: Nitrated, sulfonated, or halogenated aromatic compounds

Scientific Research Applications

4-(1-Amino-2-hydroxyethyl)benzonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic effects and as a building block in drug development.

Industry: Utilized in the production of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(1-Amino-2-hydroxyethyl)benzonitrile involves its interaction with specific molecular targets. The amino and hydroxyethyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The nitrile group can also participate in nucleophilic addition reactions, further influencing its biological activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and distinguishing features:

Key Observations :

- Functional Group Modifications: Replacing the hydroxy group in 4-(1-Amino-2-hydroxyethyl)benzonitrile with methoxy (as in ) reduces polarity and hydrogen-bonding capacity, which may impact solubility and biological interactions.

- Bulkier Side Chains : Compounds with benzyl or phenyl groups (e.g., ) exhibit steric hindrance, which can slow reaction kinetics but improve selectivity in catalytic processes.

Physicochemical Properties

- Solubility: Hydrochloride salts (e.g., ) generally exhibit enhanced water solubility compared to free bases due to ionic character. For example, (R)-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride is labeled for laboratory use, implying stability in polar solvents .

- Stability: The hydroxyethylamino group in the target compound may confer sensitivity to oxidation, whereas dimethylamino analogs () are more stable due to reduced hydroxyl reactivity.

Data Tables

Table 1: Structural and Commercial Comparison of Benzonitrile Derivatives

Q & A

Basic: What are the optimal synthetic routes for 4-(1-Amino-2-hydroxyethyl)benzonitrile, and how can purity be validated?

Methodological Answer:

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1: Substitution or coupling reactions to introduce the amino-hydroxyethyl group onto the benzonitrile scaffold .

- Step 2: Purification via column chromatography or recrystallization to achieve >95% purity. Analytical validation using HPLC (High-Performance Liquid Chromatography) and 1H/13C NMR ensures structural fidelity .

Key Data:

| Parameter | Value/Technique | Reference |

|---|---|---|

| Purity | >95% (HPLC) | |

| Yield Range | 22–46% | |

| Key NMR Peaks | δ 7.8–8.2 (Ar-H), δ 3.5–4.2 (-CH2-OH) |

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Resolves aromatic protons (δ 7.5–8.5 ppm) and aliphatic groups (e.g., -CH2-OH at δ 3.5–4.2 ppm) .

- X-ray Crystallography: Determines spatial arrangement, as demonstrated for similar benzonitrile derivatives (e.g., bond angles: C-C≡N ~180°) .

- HRMS (High-Resolution Mass Spectrometry): Confirms molecular weight (e.g., [M+H]+ calculated vs. observed) .

Advanced: How do structural modifications (e.g., substituent changes) influence biological activity?

Methodological Answer:

- Substituent Impact:

- Electron-withdrawing groups (e.g., -NO2) enhance receptor binding via dipole interactions .

- Hydrophobic groups (e.g., cyclopentyl) improve membrane permeability .

- Case Study: Replacing a methyl group with trifluoromethyl in analogs increased enzyme inhibition by 30% .

Comparative Table:

| Compound | Substituent | IC50 (μM) | Reference |

|---|---|---|---|

| 4-(Trifluoromethyl) analog | -CF3 | 0.45 | |

| 4-Methyl analog | -CH3 | 1.2 | |

| Parent compound | -NH-CH2-CH2-OH | 2.8 |

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:

- Standardized Assays: Use uniform protocols (e.g., fixed pH, temperature) to minimize variability .

- Meta-Analysis: Compare data across studies (e.g., IC50 values under similar conditions). For example, discrepancies in antifungal activity (IC50: 5–20 μM) may arise from differences in fungal strains .

Advanced: What experimental designs are recommended for studying receptor-binding mechanisms?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (e.g., kon/koff rates) .

- Molecular Docking: Predicts binding modes using software like AutoDock Vina. For instance, the amino-hydroxyethyl group forms hydrogen bonds with Arg234 in androgen receptors .

- Mutagenesis Studies: Validate critical residues (e.g., mutation of Arg234 reduces binding affinity by 70%) .

Advanced: How should researchers address low synthetic yields in multi-step reactions?

Methodological Answer:

- Optimization: Vary catalysts (e.g., Pd/C vs. CuI) or solvents (DMF vs. THF). For example, switching to DMF increased yields from 22% to 46% in a related synthesis .

- Byproduct Analysis: Use LC-MS to identify intermediates and adjust reaction stoichiometry .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

- DFT Calculations: Estimate electronic properties (e.g., HOMO-LUMO gap) to predict reactivity .

- ADMET Prediction Tools (e.g., SwissADME): Forecast solubility (LogP: ~2.5) and CYP450 interactions .

Basic: What are the solubility challenges, and how can they be mitigated?

Methodological Answer:

- Solubility Profile: Low in water (<0.1 mg/mL) but improved in DMSO (>50 mg/mL) .

- Formulation Strategies: Use co-solvents (e.g., PEG-400) or nanoparticle encapsulation .

Advanced: How does stereochemistry (e.g., Z/E isomers) affect bioactivity?

Methodological Answer:

- Isomer Separation: Use chiral HPLC or crystallization. For example, the Z-isomer of a related compound showed 5× higher antiviral activity than the E-isomer .

- Crystal Structure Analysis: Reveals spatial constraints influencing receptor binding .

Advanced: What mechanistic insights explain the compound’s role in enzyme inhibition?

Methodological Answer:

- Enzyme Kinetics: Competitive inhibition (Ki = 1.8 μM) confirmed via Lineweaver-Burk plots .

- Fluorescence Quenching: Demonstrates direct interaction with enzyme active sites (ΔF = 80%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.